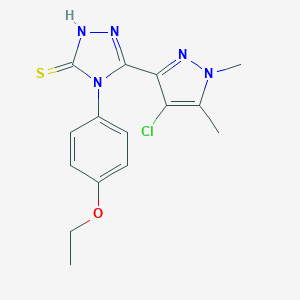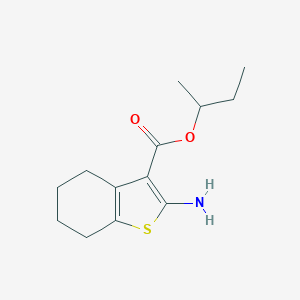![molecular formula C12H8Cl2O3 B454941 5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438219-17-1](/img/structure/B454941.png)
5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde
カタログ番号 B454941
CAS番号:
438219-17-1
分子量: 271.09g/mol
InChIキー: RDQQXYCZCLYCQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde” is an organic compound with the CAS Number: 438219-17-1 . It has a molecular weight of 271.1 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name of the compound is 5-[(2,3-dichlorophenoxy)methyl]-2-furaldehyde . The InChI code is 1S/C12H8Cl2O3/c13-10-2-1-3-11(12(10)14)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable under normal shipping temperatures .科学的研究の応用
Synthesis and Chemical Reactivity
- A study has described convenient methods to synthesize furan- and thiophen-2-carboxylic acids with substituents, particularly halogen atoms. The study emphasizes the bromination reactions of methyl furan-2-carboxylate and furan-2-carbaldehyde in the presence of aluminium chloride, showcasing the varied reactivity based on solvent presence, indicating the importance of careful condition control for desired products (Chadwick et al., 1973).
Catalytic and Antioxidant Properties
- Research on novel chalcone derivatives synthesized from reactions involving furan-2-carbaldehyde revealed potential antioxidant properties. The synthesized compounds were evaluated through various techniques, including ADMET, QSAR, and molecular modeling studies. The study suggests the compound's significant antioxidant capabilities, highlighting the importance of furan-2-carbaldehyde derivatives in catalytic synthesis and potential medical applications (Prabakaran, Manivarman, & Bharanidharan, 2021).
Bioactive Compound Synthesis
- Research on Taiwanofungus camphoratus, a mushroom, led to the isolation of compounds including 5-(hydroxymethyl) furan-2-carbaldehyde. This compound was noted for its in vitro inhibitory effects on tumor cell proliferation, underscoring the potential of furan-2-carbaldehyde derivatives in the development of antitumor agents (Jia et al., 2015).
Electronic and Conductive Material Synthesis
- A study outlined the synthesis of poly(2,5-furan-diylvinylene) via aldol condensation of 5-methylfuran-2-carbaldehyde. The produced polymer demonstrated long-lasting stability in the presence of air and water, and its electrical conductivity could be modified through oxidation, indicating its potential as an organic semiconductor (Kossmehl, Bischoff, & Betz, 1994).
Browning Reaction in Food Chemistry
- A study on D-galacturonic acid's thermal treatment identified furan-2-carbaldehyde as one of the degradation products. The study highlighted the formation of carbocyclic compounds and their role in nonenzymatic browning, providing insights into food chemistry and the impact of furan-2-carbaldehyde in these processes (Bornik & Kroh, 2013).
Biomass-Derived Chemical Applications
- Research indicated the use of furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones. The process, involving ligand-free photocatalytic C–C bond cleavage, highlighted the significance of furan-2-carbaldehyde in the development of bioactive compounds through environmentally friendly methods (Yu et al., 2018).
特性
IUPAC Name |
5-[(2,3-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-10-2-1-3-11(12(10)14)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQQXYCZCLYCQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212641 |
Source


|
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,3-Dichlorophenoxy)methyl]furan-2-carbaldehyde | |
CAS RN |
438219-17-1 |
Source


|
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(2,3-Dichlorophenoxy)methyl]-2-furancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー

![isopropyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454858.png)
![(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454859.png)
![2-amino-4-{4-[(4-chlorophenoxy)methyl]-5-methyl-2-thienyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B454860.png)
![2,6-Bis[4-(pentyloxy)benzylidene]cyclohexanone](/img/structure/B454861.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(3-chlorophenoxy)methyl]-2-furamide](/img/structure/B454862.png)
![2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide](/img/structure/B454863.png)

![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454869.png)
![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454872.png)
![Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454873.png)

![4-chloro-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B454875.png)

![Ethyl 2-{[(5-methyl-4-phenyl-3-thienyl)carbonyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B454880.png)